tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an ethynyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the ethynyl and tert-butyl groups. One common method involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative under conditions that promote ring closure to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction of the oxazolidine ring can yield amines .
Scientific Research Applications
tert-Butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: shares similarities with other oxazolidine derivatives and tert-butyl esters.
This compound: is unique due to the presence of both the ethynyl and tert-butyl groups, which confer distinct reactivity and stability compared to other oxazolidine derivatives
Uniqueness
The combination of the tert-butyl group, ethynyl group, and oxazolidine ring in a single molecule makes this compound unique. This structural arrangement provides a balance of steric hindrance, electronic effects, and reactivity that is not commonly found in other compounds .
Properties
CAS No. |
2751602-90-9 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.